

Application Note: Engineering Macrocyclic Peptide Libraries with Azocane Scaffolds

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Compound of Interest

Compound Name: 2-(2-Oxoazocan-1-yl)acetic acid

CAS No.: 1016699-66-3

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Strategic Rationale: The Azocane Advantage in Peptidomimetics

The development of macrocyclic peptide libraries represents a critical frontier in drug discovery, bridging the gap between small molecules and biologics. However, native peptides frequently suffer from poor membrane permeability, conformational instability, and rapid proteolytic degradation. The strategic integration of saturated azaheterocycles—specifically the 8-membered azocane ring—into peptide backbones provides a robust solution to these pharmacological drawbacks.

As a highly specialized peptidomimetic scaffold, the azocane ring introduces precise conformational constraints that are difficult to achieve with standard amino acids or smaller rings (like piperidine or pyrrolidine). Stereochemical tuning of the azocane core allows researchers to dictate the secondary structure of the resulting macrocycle:

- Type VIa

-Turn Induction: The 2R,7S stereoisomer of the azocane scaffold strongly induces a Type VIa

-turn in both solid-state and aqueous environments[1]. This turn is relatively rare in nature and is typically reliant on the cis amide bonds found in proline-containing sequences[1].

- Disulfide Mimicry: Conversely, the 2S,7S diastereomer adopts an extended geometry that accurately mimics the C(+) conformer of the oxidized [Cys-Cys] motif found in many naturally occurring constrained peptides[1].

Furthermore, the physical expansion to an 8-membered ring significantly alters the physicochemical profile of the molecule, notably increasing its lipophilicity, which is a critical driver for enhancing the cellular membrane permeability of macrocyclic therapeutics[2].

Physicochemical Profiling

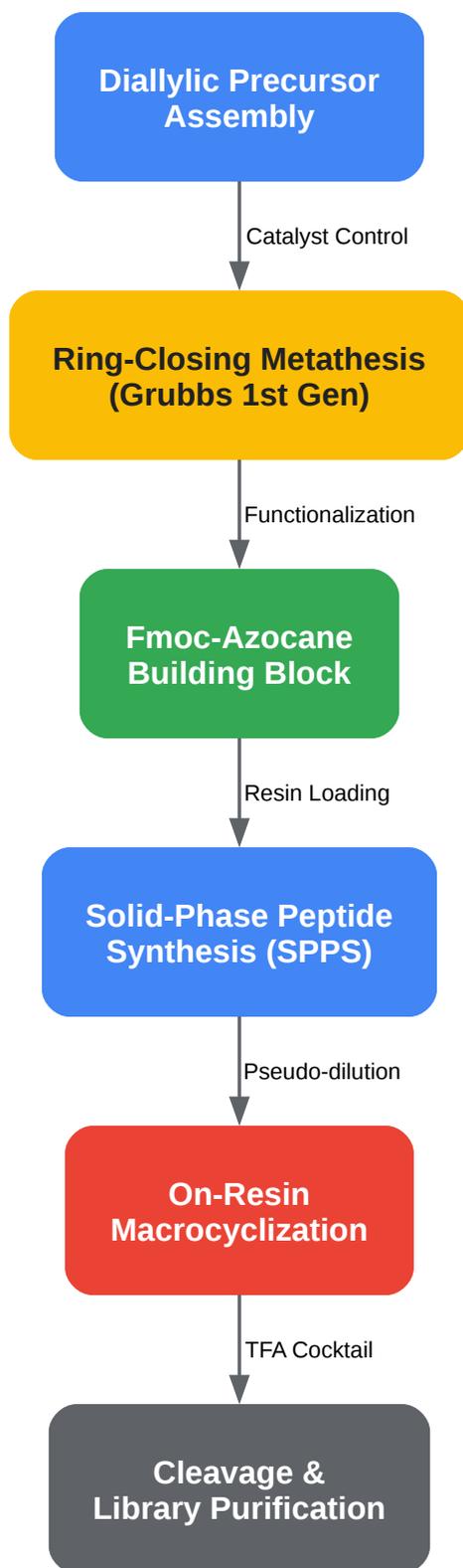
Understanding the baseline physicochemical properties of the azocane scaffold is essential for predicting its behavior during solid-phase synthesis and its ultimate pharmacokinetic performance. Table 1 contrasts azocane with the ubiquitous 6-membered piperidine scaffold.

Table 1: Comparative Physicochemical Properties of Azocane vs. Piperidine Scaffolds[2]

Property	Azocane (8-Membered)	Piperidine (6-Membered)	Impact on Drug Design
Molecular Formula	C ₇ H ₁₅ N	C ₅ H ₁₁ N	Larger spatial footprint for target engagement.
Molecular Weight	113.20 g/mol	85.15 g/mol	Incremental increase in total macrocycle mass.
pKa	11.1	11.22	Retains basicity; protonated at physiological pH.
logP (Lipophilicity)	1.87	0.84	Higher lipophilicity enhances passive membrane permeability.
Conformational Role	-turn / ox-[Cys-Cys] mimic	Rigid linear extension	Enables access to novel structural and chemical space.

Mechanistic Workflow

The integration of azocane into a macrocyclic library requires a bipartite approach: solution-phase synthesis of the functionalized unnatural amino acid, followed by solid-phase peptide synthesis (SPPS) and on-resin cyclization.



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Caption: Workflow for synthesizing and incorporating azocane scaffolds into macrocyclic peptides.

Validated Experimental Protocols

The following protocols represent a self-validating system. Each phase includes specific causality for the chemical choices made and inherent quality control checkpoints to ensure the integrity of the macrocyclic library.

Protocol A: Synthesis of the Fmoc-Azocane Building Block via RCM

Synthesizing medium-sized (8-membered) rings is entropically challenging. Ring-Closing Metathesis (RCM) of a diallylic precursor is the most efficient route to overcome this energy barrier^{[1][3]}.

- **Precursor Preparation:** Dissolve the functionalized diallylic amine precursor in anhydrous dichloromethane (DCM) to achieve a dilute concentration (typically 0.01 M). Causality: High dilution kinetically favors intramolecular ring closure over intermolecular cross-metathesis.
- **Catalyst Addition:** Add 5-10 mol% of the First-Generation Grubbs Catalyst (benzylidene ruthenium). Causality: Empirical data demonstrates that the first-generation catalyst is superior to second-generation imidazoline catalysts for this specific scaffold, as the latter causes extensive and unwanted oligomerization of the 8-membered ring at higher concentrations^[1].
- **Cyclization & Monitoring:** Stir the reaction under an inert argon atmosphere at room temperature. Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the mass of the acyclic diene is entirely replaced by the mass of the cyclized Z-olefin.
- **Fmoc Protection:** Following solvent evaporation and purification, protect the secondary amine of the azocane ring using Fmoc-OSu and sodium carbonate in a dioxane/water mixture to yield the SPPS-ready Fmoc-azocane-OH building block.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating sterically hindered unnatural amino acids requires optimized SPPS conditions to prevent sequence truncation[4].

- **Resin Swelling:** Accurately weigh Rink Amide resin (for a C-terminal amide) into the reaction vessel. Add N,N-dimethylformamide (DMF, ~10 mL/gram of resin) and agitate at room temperature for 15–30 minutes, then drain[4]. **Causality:** Swelling expands the polystyrene polymer matrix, maximizing the accessibility of reactive sites for the bulky azocane building block.
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc protecting group[4]. Wash thoroughly with DMF (5 × 1 min).
- **Preactivation and Coupling:** Dissolve 3.0 equivalents of the Fmoc-azocane-OH building block, 2.9 equivalents of HBTU (or HATU for highly hindered sequences), and 6.0 equivalents of DIPEA in DMF[4]. Add to the resin and agitate for 2 hours at room temperature. **Causality:** The use of highly reactive uronium salts (HBTU/HATU) and extended coupling times overcomes the steric hindrance of the 8-membered ring.
- **Completion Verification:** Perform a Kaiser (ninhydrin) test. **Self-Validation:** A negative (yellow) Kaiser test confirms the complete acylation of primary amines. If the test is positive (blue), repeat step 3 before proceeding[4].

Protocol C: On-Resin Macrocyclization and Cleavage

Cyclizing the peptide while it is still tethered to the solid support is highly advantageous.

- **Orthogonal Deprotection:** Selectively deprotect the side chains intended for cyclization (e.g., removing Allyl/Alloc groups using Pd(PPh₃)₄ and phenylsilane) while the peptide remains anchored to the resin.
- **On-Resin Cyclization:** Treat the resin with PyBOP (3 eq) and DIPEA (6 eq) in DMF/DCM (1:1) for 12 hours. **Causality:** The solid support acts as a pseudo-dilution environment. Because the peptide chains are physically separated on the resin beads, intramolecular macrocyclization is heavily favored over intermolecular dimerization.

- **Global Cleavage:** Wash the resin 3 times with DMF, followed by 3 times with DCM to remove all traces of DMF, which can severely complicate the isolation of the crude peptide[4]. Cleave the macrocycle from the resin using a standard TFA cocktail (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5) for 2 hours[4]. Causality: Scavengers (TIS, Water) are mandatory to quench highly reactive carbocations generated during global deprotection, preventing the re-alkylation of the newly formed macrocycle.
- **Precipitation:** Filter the cleavage solution into cold diethyl ether to precipitate the crude macrocyclic peptide library. Centrifuge, decant, and analyze via MALDI-TOF or LC-MS.

References

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